2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(3-oxoisoindolin-1-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that features both isoindolinone and thiazole moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxoisoindolin-1-yl)-N-(thiazol-2-yl)acetamide typically involves the following steps:
Formation of Isoindolinone: This can be achieved by cyclization of phthalic anhydride with an appropriate amine.
Thiazole Formation: Thiazole rings are often synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the isoindolinone derivative with the thiazole derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the isoindolinone moiety.
Substitution: Both the isoindolinone and thiazole rings can participate in substitution reactions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the specific substitution but may include bases or acids as catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-(3-oxoisoindolin-1-yl)-N-(thiazol-2-yl)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with isoindolinone and thiazole moieties can interact with various molecular targets, such as enzymes or receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-oxoisoindolin-1-yl)-N-(thiazol-2-yl)acetamide: can be compared with other isoindolinone or thiazole derivatives.
Isoindolinone Derivatives: Compounds like phthalimide or isoindoline.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) or benzothiazole.
Uniqueness
The uniqueness of 2-(3-oxoisoindolin-1-yl)-N-(thiazol-2-yl)acetamide lies in its combined structural features, which may confer unique biological or chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C13H11N3O2S |
---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-(3-oxo-1,2-dihydroisoindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H11N3O2S/c17-11(16-13-14-5-6-19-13)7-10-8-3-1-2-4-9(8)12(18)15-10/h1-6,10H,7H2,(H,15,18)(H,14,16,17) |
InChI Key |
XMAGKIXKOLARCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC2=O)CC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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